molecular formula C12H13ClO2 B13303129 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13303129
M. Wt: 224.68 g/mol
InChI Key: WWLIDUDKRVXNKV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methylcyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid: Similar structure with a chlorine atom at the 4-position of the phenyl ring.

    1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid: Bromine substituent instead of chlorine.

    1-(3-Chlorophenyl)-2-ethylcyclobutane-1-carboxylic acid: Ethyl group instead of methyl on the cyclobutane ring.

Uniqueness: 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)

InChI Key

WWLIDUDKRVXNKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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